molecular formula C15H17NO4 B8348175 Methyl 1-benzyloxycarbonyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Methyl 1-benzyloxycarbonyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Cat. No. B8348175
M. Wt: 275.30 g/mol
InChI Key: WTCGBEPXKAAGKP-UHFFFAOYSA-N
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Patent
US05266569

Procedure details

A solution of 1,2,5,6-tetrahydro-3-pyridinecarboxylic acid, hydrochloride salt (1.8 g, 10 mmol) in methylene chloride (60 ml) was cooled to 0° C. Benzyl chloroformate (2.74 ml, 19.2 mmol) was added, followed by addition of triethylamine (7.2 ml, 51.2 mmol), and stirring at room temperature for 12 hours. The reaction mixture was washed with brine and dried over magnesium sulfate. Evaporation in vacuo afforded a yellow oil. This was purified by chromatography on silica gel (eluant: 20%, then 30% ethyl acetate/hexane) to give the product as a slightly yellow oil (2.14 g, 7.7 mmol, 77% yield).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.74 mL
Type
reactant
Reaction Step Two
Quantity
7.2 mL
Type
reactant
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
77%

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:7][CH2:6][CH:5]=[C:4]([C:8]([OH:10])=[O:9])[CH2:3]1.Cl[C:12]([O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:13].[CH2:22](N(CC)CC)C.C(OCC)(=O)C.CCCCCC>C(Cl)Cl>[CH2:15]([O:14][C:12]([N:2]1[CH2:7][CH2:6][CH:5]=[C:4]([C:8]([O:10][CH3:22])=[O:9])[CH2:3]1)=[O:13])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
Cl.N1CC(=CCC1)C(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.74 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Three
Name
Quantity
7.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
afforded a yellow oil
CUSTOM
Type
CUSTOM
Details
This was purified by chromatography on silica gel (eluant

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(=CCC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.7 mmol
AMOUNT: MASS 2.14 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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